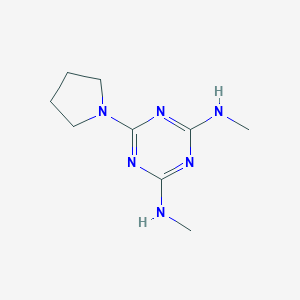
2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine is a derivative of s-Triazine, a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The specific structure of this compound includes two methylamino groups and one pyrrolidinyl group attached to the triazine ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of cyanuric chloride with appropriate amines.
Substitution Reactions:
Addition of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a similar substitution reaction using pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the reaction conditions.
Reduced Derivatives: Different reduced forms based on the reducing agents used.
Substituted Derivatives: New compounds with different substituents on the triazine ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: It can be used as an active ingredient or intermediate in the synthesis of pharmaceutical compounds.
Industry
Agriculture: The compound may be used as a herbicide or pesticide.
Textiles: It can be used in the production of dyes and other textile chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Disrupt Cellular Processes: By interfering with cellular signaling pathways or membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides.
s-Triazine, 2,4-diamino-6-chloro-: Used in the synthesis of various pharmaceuticals.
Uniqueness
Structural Features: The presence of both methylamino and pyrrolidinyl groups makes 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine unique compared to other triazine derivatives.
Chemical Properties: These structural features may impart distinct reactivity and biological activity.
Propiedades
Número CAS |
16268-56-7 |
|---|---|
Fórmula molecular |
C9H16N6 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-N,4-N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6/c1-10-7-12-8(11-2)14-9(13-7)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
LHHSCEFJYZGVSL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
SMILES canónico |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
Key on ui other cas no. |
16268-56-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















